molecular formula C8H7ClN2S B11900342 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine

Cat. No.: B11900342
M. Wt: 198.67 g/mol
InChI Key: DMCDSJVAUAXXRC-UHFFFAOYSA-N
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Description

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-4-chloropyrimidine with 2,3-dichlorothiophene under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride and primary amines in solvents like tetrahydrofuran.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2,6-dimethylthieno[3,2-d]pyrimidin-4-amine derivatives .

Scientific Research Applications

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can potentially disrupt cancer cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine

Uniqueness

4-Chloro-2,6-dimethylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups influence its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

4-chloro-2,6-dimethylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2S/c1-4-3-6-7(12-4)8(9)11-5(2)10-6/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCDSJVAUAXXRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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